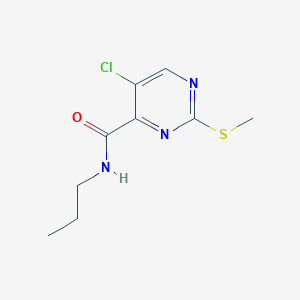![molecular formula C17H20N2O3S B5312643 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide](/img/structure/B5312643.png)
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide, also known as DASB, is a selective serotonin transporter (SERT) ligand that is widely used in scientific research. The compound has been used to investigate the role of SERT in various physiological and pathological processes, including depression, anxiety, and addiction.
Mecanismo De Acción
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide binds selectively to SERT, which is responsible for the reuptake of serotonin from the synaptic cleft. By binding to SERT, 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide prevents the reuptake of serotonin, leading to an increase in extracellular serotonin levels. This increase in serotonin levels is thought to be responsible for the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs), which are commonly used to treat depression and anxiety.
Biochemical and Physiological Effects:
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. For example, 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been shown to increase extracellular serotonin levels in the brain, which can lead to antidepressant and anxiolytic effects. 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has also been shown to decrease cocaine self-administration in rats, suggesting that it may have potential as a treatment for addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide in lab experiments is its selectivity for SERT. This allows researchers to investigate the role of SERT in various physiological and pathological processes. However, one limitation of using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide is its short half-life, which can make it difficult to study long-term effects.
Direcciones Futuras
There are a number of future directions for research involving 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide. One area of interest is the role of SERT in the pathophysiology of depression and anxiety. Studies using 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide have shown that depressed patients have lower SERT binding in certain brain regions compared to healthy controls, suggesting that SERT may be a potential target for new antidepressant and anxiolytic drugs. Another area of interest is the development of new PET tracers for imaging SERT in vivo. New tracers with longer half-lives and higher affinity for SERT could lead to more accurate and sensitive imaging of SERT in the brain.
Métodos De Síntesis
The synthesis of 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide involves the reaction of 2,4-dimethylphenylamine with p-toluenesulfonyl chloride to form the corresponding sulfonamide. The sulfonamide is then reacted with N,N-dimethyl-2-aminobenzamide in the presence of a base to yield 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide. The final product is purified by column chromatography and characterized by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide is widely used in scientific research to investigate the role of SERT in various physiological and pathological processes. For example, 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide has been used to study the relationship between SERT and depression. Studies have shown that depressed patients have lower SERT binding in certain brain regions compared to healthy controls. 5-{[(2,4-dimethylphenyl)amino]sulfonyl}-N,2-dimethylbenzamide can be used to measure SERT binding in vivo using positron emission tomography (PET) imaging.
Propiedades
IUPAC Name |
5-[(2,4-dimethylphenyl)sulfamoyl]-N,2-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-11-5-8-16(13(3)9-11)19-23(21,22)14-7-6-12(2)15(10-14)17(20)18-4/h5-10,19H,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCXCCFPEMOPFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxybenzaldehyde [3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B5312563.png)
![6-[(4-ethyl-1-piperazinyl)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B5312564.png)
![7-acetyl-10-bromo-6-(6-chloro-1,3-benzodioxol-5-yl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5312575.png)
![N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-2-iodobenzamide](/img/structure/B5312581.png)
![3-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-nitrophenyl)propanamide](/img/structure/B5312596.png)
![3-methyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5312606.png)
![4-{[2-(2-furoylamino)-3-phenylacryloyl]amino}butanoic acid](/img/structure/B5312609.png)
![N-(2,4-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5312617.png)
![N,1-dimethyl-6-propyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5312621.png)

![2-[5-(3,4-dimethoxyphenyl)-2H-tetrazol-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5312645.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5312646.png)
![N-(4-chlorophenyl)-N'-[3-(1-pyrrolidinyl)propyl]urea](/img/structure/B5312655.png)
